2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13477340
Molecular Formula: C15H22N2O2S
Molecular Weight: 294.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H22N2O2S |
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Molecular Weight | 294.4 g/mol |
IUPAC Name | benzyl 2-(2-aminoethylsulfanylmethyl)pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C15H22N2O2S/c16-8-10-20-12-14-7-4-9-17(14)15(18)19-11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2 |
Standard InChI Key | KNEDOIBZVYEGLD-UHFFFAOYSA-N |
SMILES | C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CSCCN |
Canonical SMILES | C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CSCCN |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of:
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A pyrrolidine core (a five-membered secondary amine ring).
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A benzyl ester group at the 1-position of the pyrrolidine.
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A 2-(2-aminoethylsulfanylmethyl) substituent at the 2-position, introducing chirality and functional diversity.
Key Data:
Property | Value | Source Analogy |
---|---|---|
Molecular Formula | C₁₆H₂₂N₂O₂S | |
Molar Mass | 306.43 g/mol | Calculated |
Chirality | Likely at C2 of pyrrolidine | |
Functional Groups | Ester, amine, thioether |
Physicochemical Characteristics
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Solubility: Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the ester and amine groups, with limited solubility in water .
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Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the ester and thioether linkages .
Synthesis and Optimization
Synthetic Routes
While no direct synthesis is documented, analogous methods for pyrrolidine benzyl esters suggest the following steps:
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Pyrrolidine Functionalization:
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Benzyl Ester Formation:
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Chiral Resolution:
Representative Reaction Scheme:
Optimization Challenges
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Side Reactions: Thioether oxidation or ester hydrolysis requires inert atmospheres and anhydrous conditions .
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Yield Improvements: Catalytic methods using formamide or TCT (trichlorotriazine) enhance atom efficiency in amidations/esterifications .
Applications in Research
Medicinal Chemistry
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Drug Intermediate: Analogous pyrrolidine derivatives are used in protease inhibitors and kinase modulators .
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Metal Chelation: The amino-thioether motif may bind transition metals, relevant in radiopharmaceuticals .
Organic Synthesis
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Chiral Auxiliary: The stereogenic centers enable asymmetric synthesis of complex molecules .
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Peptide Mimetics: The benzyl ester acts as a protecting group in solid-phase peptide synthesis .
Parameter | Recommendation | Basis |
---|---|---|
Toxicity | Limited data; assume acute toxicity | Analogous amines |
Storage | -20°C under argon | Ester stability |
Handling | Use PPE, fume hood | Sulfur compound risks |
Analytical Characterization
Spectroscopic Data (Predicted)
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¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, benzyl), 4.60 (s, 2H, OCH₂Ph), 3.50–3.20 (m, pyrrolidine CH₂), 2.80–2.50 (m, SCH₂ and NH₂) .
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MS (ESI+): m/z 307.1 [M+H]⁺.
Chromatographic Methods
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